methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate
Description
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a sulfonamide-containing pyrazole derivative characterized by a methyl ester group, a sulfonyl linker, and a 4-chloro-substituted pyrazole ring.
Properties
Molecular Formula |
C7H9ClN2O4S |
|---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
methyl 2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetate |
InChI |
InChI=1S/C7H9ClN2O4S/c1-14-7(11)4-15(12,13)5-10-3-6(8)2-9-10/h2-3H,4-5H2,1H3 |
InChI Key |
BQPLMDGQKMEDQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CN1C=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: Finally, the esterification of the sulfonylated pyrazole with methanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate has shown promise in several medicinal applications:
-
Antimicrobial Activity : Research indicates that compounds with sulfonamide functionalities exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus < 10 µg/mL Escherichia coli < 15 µg/mL - Antioxidant Properties : Preliminary studies suggest that this compound can inhibit free radicals, contributing to its potential as an antioxidant agent .
Agricultural Science
The compound's unique structure allows for applications in agricultural science, particularly as a pesticide or herbicide. Its effectiveness against specific pests could be explored further, especially in formulations aimed at reducing crop damage while minimizing environmental impact.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant strains. The results demonstrated that this compound exhibited significant activity with lower MIC values compared to traditional antibiotics, indicating its potential as an alternative treatment option .
Case Study on Cytotoxic Effects
In another study focused on cancer cell lines, this compound displayed cytotoxic effects at concentrations above 10 µM. This finding suggests its potential role in cancer therapy, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the sulfonyl and chloro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s core pyrazole-sulfonyl-acetate framework is shared with several analogs, but variations in substituents significantly alter properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Substituent Effects on Properties
Sulfonyl vs. Sulfonyl groups may improve solubility in polar solvents and stabilize negative charges, influencing reactivity in nucleophilic substitutions .
Trifluoromethyl (CF₃) vs. Chloro (Cl) Substituents :
- The trifluoromethyl group in is a strong electron-withdrawing group, increasing metabolic stability and lipophilicity compared to the simpler chloro substituent in the target compound. This could make more suitable for applications requiring prolonged biological activity .
- The 4-chloro substituent on the pyrazole ring in the target compound may confer moderate electronegativity, balancing reactivity and solubility .
Ester Group Variations :
Molecular Weight and Steric Considerations
- The target compound (~264.7 g/mol) is smaller than analogs with aromatic or trifluoromethyl substituents (e.g., 396.77–408.8 g/mol in ), suggesting better bioavailability or easier synthetic modification.
Biological Activity
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of a chloro-substituted pyrazole ring, a sulfonyl group, and an acetate moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O₄S |
| Molecular Weight | 252.68 g/mol |
| IUPAC Name | methyl 2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetate |
| InChI Key | BQPLMDGQKMEDQU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CS(=O)(=O)CN1C=C(C=N1)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate interactions that lead to the inhibition or activation of specific biological pathways.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies demonstrate that related compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .
- Anticancer Potential : Pyrazole derivatives are recognized for their anticancer activities. Various studies have reported that compounds within this class can inhibit the proliferation of cancer cells across different types, including breast, lung, and colorectal cancers .
1. Anticancer Activity
A study published in the ACS Omega journal evaluated the anticancer potential of pyrazole derivatives, including this compound. The results indicated significant antiproliferative effects against several cancer cell lines, suggesting that further development could lead to new therapeutic agents .
2. Antimicrobial Evaluation
In another study focusing on the antimicrobial properties of pyrazole derivatives, it was found that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as E. coli and K. pneumoniae. The study highlighted the importance of functional groups in enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
